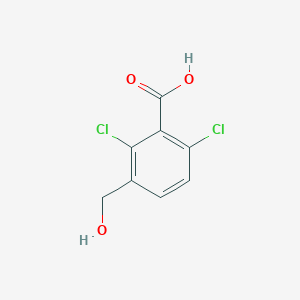
2,6-Dichloro-3-(hydroxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 3 on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of Benzoic Acid Derivatives: One common method involves the chlorination of the methyl ester of 2,6-dichlorobenzoic acid, followed by hydrolysis to yield 2,6-Dichloro-3-(hydroxymethyl)benzoic acid.
Oxidation of 2,6-Dichlorotoluene: Another method includes the oxidation of 2,6-dichlorotoluene using potassium permanganate or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: 2,6-Dichloro-3-carboxybenzoic acid.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,6-Dichloro-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-3-(hydroxymethyl)benzoic acid exerts its effects depends on its interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzoic Acid: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
3,6-Dichlorosalicylic Acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
2-(Hydroxymethyl)benzoic Acid:
Uniqueness: 2,6-Dichloro-3-(hydroxymethyl)benzoic acid is unique due to the combination of its chlorine atoms and hydroxymethyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H6Cl2O3 |
|---|---|
Poids moléculaire |
221.03 g/mol |
Nom IUPAC |
2,6-dichloro-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
Clé InChI |
PRBCIOJDIDWVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CO)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
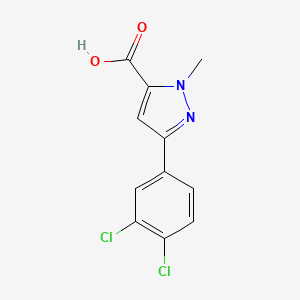
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
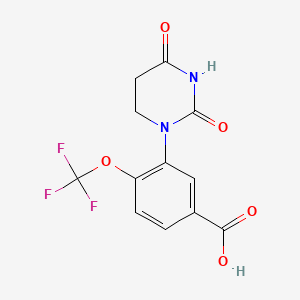
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)


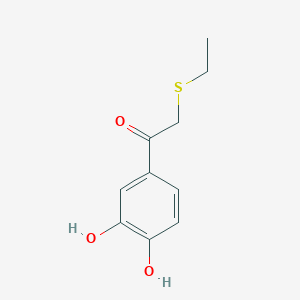


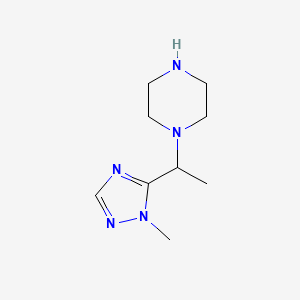
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)

